6-Oxo Docetaxel is a derivative of Docetaxel, a prominent chemotherapeutic agent used primarily in the treatment of various cancers, including breast, lung, and prostate cancers. The compound is characterized by its molecular formula and has a molecular weight of approximately 805.87 g/mol. The introduction of an oxo group distinguishes 6-Oxo Docetaxel from its parent compound, potentially enhancing its chemical reactivity and biological activity, which may improve efficacy and reduce side effects compared to other taxane derivatives .
6-Oxo Docetaxel is synthesized from Docetaxel through oxidation processes. It falls under the classification of taxanes, a group of diterpenoid compounds known for their ability to inhibit cell division by interfering with microtubule function. Taxanes are widely utilized in oncology due to their effectiveness in inducing apoptosis (programmed cell death) in cancer cells .
The synthesis of 6-Oxo Docetaxel typically involves the oxidation of Docetaxel using various oxidizing agents. Common methods include:
The molecular structure of 6-Oxo Docetaxel features a complex arrangement typical of taxanes. The presence of the oxo group alters its three-dimensional conformation, which may influence its interaction with biological targets.
6-Oxo Docetaxel can undergo various chemical reactions that include:
The mechanism of action of 6-Oxo Docetaxel is analogous to that of Docetaxel. It binds to microtubules, stabilizing them and preventing their depolymerization. This disruption leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Additionally, 6-Oxo Docetaxel promotes the phosphorylation of the oncoprotein Bcl-2, further enhancing apoptotic pathways in cancer cells .
6-Oxo Docetaxel exhibits several notable physical and chemical properties that are relevant for its application in research and medicine:
6-Oxo Docetaxel has significant applications across various fields:
6-Oxo Docetaxel possesses the molecular formula C₄₃H₅₁NO₁₅ and a molecular weight of 821.87 g/mol [3] [7] [8]. This represents a 14 Dalton increase compared to docetaxel (C₄₃H₅₃NO₁₄; 807.89 g/mol), attributable to the replacement of a hydroxyl group with a keto group at the C-6 position and associated oxidation state changes. The formula is consistently verified across multiple analytical sources, including chemical databases and regulatory certificates [7].
Table 1: Atomic Composition of 6-Oxo Docetaxel
Element | Count | Contribution to Mass (g/mol) |
---|---|---|
Carbon (C) | 43 | 516.73 |
Hydrogen (H) | 51 | 51.09 |
Nitrogen (N) | 1 | 14.01 |
Oxygen (O) | 15 | 240.00 |
Total | 821.87 |
The systematic IUPAC name for 6-Oxo Docetaxel is:(2aR,4S,4aS,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,9,11,12,12b-pentahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5,6-dione 12b-acetate, 12-benzoate, 9-ester with (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine [8].
This nomenclature specifies:
6-Oxo Docetaxel is a C-6 oxidized derivative of docetaxel. Key structural differences and similarities are:
Table 2: Structural Comparison of 6-Oxo Docetaxel with Related Taxoids
Compound | C-6 Functional Group | C-10 Group | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
6-Oxo Docetaxel | Ketone | Acetyl | 821.87 | C-6 oxidation eliminates chirality |
Docetaxel | Hydroxyl | Hydroxyl | 807.89 | C-10 hydroxyl enhances solubility vs. paclitaxel |
Paclitaxel | Hydroxyl | Acetyl | 853.92 | C-13 side chain: benzoyl amide |
10-Deacetylbaccatin III | Hydroxyl | Hydroxyl | 545.60 | Biosynthetic precursor; lacks C-13 side chain |
The oxidation at C-6:
The core taxane ring system (baccatin III) and the N-tert-butoxycarbonylphenylisoserine side chain are conserved relative to docetaxel [6] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectra (CDCl₃) of 6-Oxo Docetaxel show critical shifts reflecting C-6 oxidation:
13C-NMR confirms the C-6 keto group via a characteristic carbonyl resonance at δ ~210 ppm – absent in docetaxel, which exhibits a hydroxyl-bearing carbon at δ ~70 ppm [2] [9].
Table 3: Key NMR Assignments for 6-Oxo Docetaxel
Proton/Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Basis |
---|---|---|---|
C-6 Carbonyl | 210 | Not applicable | Diagnostic for aliphatic ketones |
H-13α | 5.6 | dd | Side chain coupling pattern |
H-19 (C-6 adjacent CH₃) | 2.5–2.7 | s | Deshielded by C-6 carbonyl |
t-Butyl (BOC group) | 1.2 | s | Consistent with docetaxel |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra (KBr) exhibit signature bands:
The absence of a broad O-H stretch near 3200 cm⁻¹ at C-6 (present in docetaxel) further validates oxidation [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7